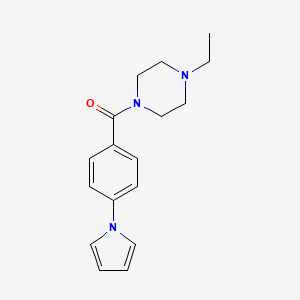
(4-Ethylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone, also known as EPPM, is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (4-Ethylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in cells. This compound has been shown to interact with specific targets in cells, leading to changes in cellular processes and functions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and the modulation of cellular signaling pathways. This compound has also been shown to have potential antioxidant properties, which may have implications for the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4-Ethylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone in lab experiments is its fluorescent properties, which allow for easy visualization of labeled cells and tissues. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research involving (4-Ethylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone. One area of interest is the development of this compound derivatives with improved properties, such as increased specificity for certain cellular targets. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of diseases such as cancer. Finally, research is needed to determine the safety and toxicity of this compound in vivo, which will be important for its potential use in clinical settings.
Méthodes De Synthèse
(4-Ethylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone can be synthesized through a multistep process involving the reaction of 4-bromophenylhydrazine with 4-ethylpiperazine, followed by a reaction with 4-chloro-1-benzoylpyrrole. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
(4-Ethylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone has shown potential in various scientific research applications, including as a fluorescent probe for imaging and as a potential inhibitor for cancer cells. This compound has been used to label cells and tissues for imaging purposes, allowing for visualization of specific cellular structures and processes. In addition, this compound has been studied for its potential as an inhibitor of cancer cells, with promising results in vitro.
Propriétés
IUPAC Name |
(4-ethylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-18-11-13-20(14-12-18)17(21)15-5-7-16(8-6-15)19-9-3-4-10-19/h3-10H,2,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHXSBDAPDJFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
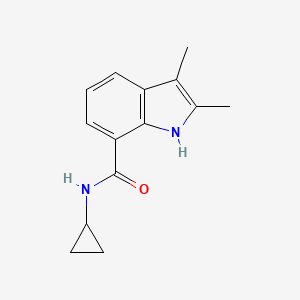
![N-[(3,5-difluorophenyl)methyl]-5-methylfuran-2-carboxamide](/img/structure/B7502757.png)
![4-Chloro-2-[1-oxo-1-(prop-2-enylamino)propan-2-yl]oxybenzoic acid](/img/structure/B7502764.png)
![N-[(2-chlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7502772.png)
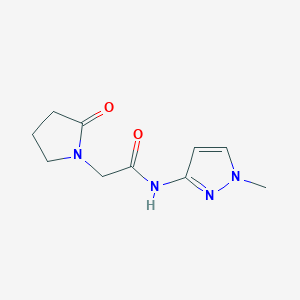
![3-[[4-(2-Oxopyrrolidin-1-yl)phenyl]sulfamoyl]benzoic acid](/img/structure/B7502792.png)
![3-(4-Cyanophenyl)-1-[(3-fluorophenyl)methyl]-1-methylurea](/img/structure/B7502799.png)
![1-[5-[(4-Fluorophenoxy)methyl]furan-2-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7502803.png)
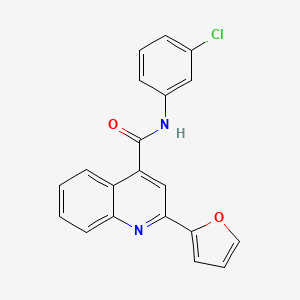
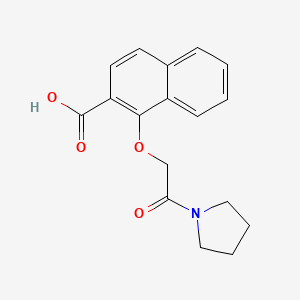

![1-[[2-(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7502820.png)
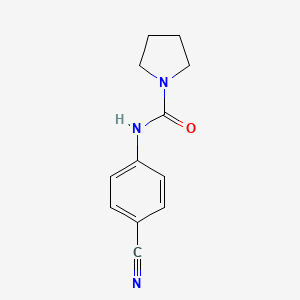
![N,N,7-trimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7502850.png)
